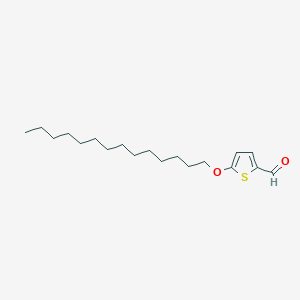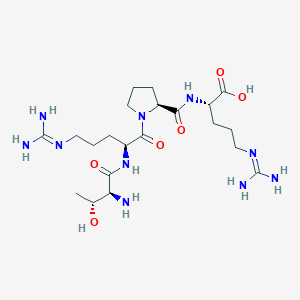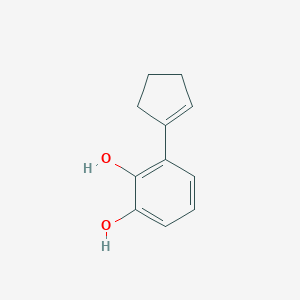![molecular formula C14H22N4O B14512963 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol CAS No. 62497-75-0](/img/structure/B14512963.png)
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol is an organic compound with a complex structure that includes a triazene group, a pyrrolidine ring, and an ethan-1-ol moiety
Preparation Methods
The synthesis of 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazene group: This can be achieved by reacting an appropriate diazonium salt with a suitable amine.
Introduction of the pyrrolidine ring: This step involves the reaction of the intermediate with a pyrrolidine derivative.
Attachment of the ethan-1-ol moiety: This final step can be accomplished through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The ethan-1-ol moiety can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand for studying biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, while the ethan-1-ol moiety can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar compounds to 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol include:
2-Bromo-4’-(1-pyrrolidinyl)acetophenone: This compound shares the pyrrolidine ring and has similar reactivity.
1-(2-Aminoethyl)pyrrolidine: This compound also contains a pyrrolidine ring and can undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62497-75-0 |
|---|---|
Molecular Formula |
C14H22N4O |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-[(2,5-dimethyl-4-pyrrolidin-1-ylanilino)diazenyl]ethanol |
InChI |
InChI=1S/C14H22N4O/c1-11-10-14(18-6-3-4-7-18)12(2)9-13(11)16-17-15-5-8-19/h9-10,19H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
VVAHJZAUABGUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCCC2)C)NN=NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


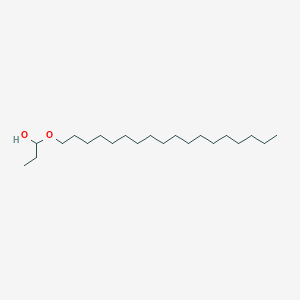
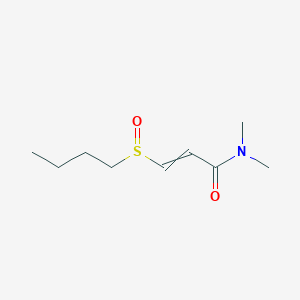
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
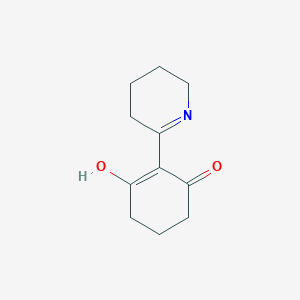
methanone](/img/structure/B14512909.png)
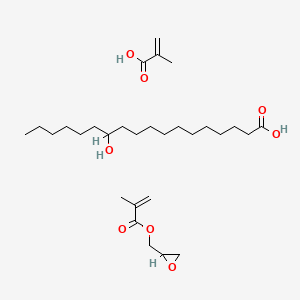
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)
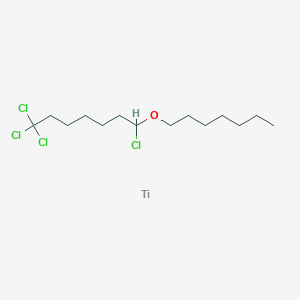
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)
